Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-oxo-3,9-diazaspiro[55]undecane-1-carboxylate hydrochloride is a spiro compound characterized by a unique bicyclic structure This compound is part of the spiro[55]undecane family, which is known for its intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spiro compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other spiro compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the spiro ring system can form hydrogen bonds with biological molecules, influencing their activity. This compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Shares the spiro ring system but lacks the ethyl ester and hydrochloride functionalities.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a similar spiro structure with different substituents.
Uniqueness
Ethyl 4-oxo-3,9-diazaspiro[5The presence of the ethyl ester and hydrochloride functionalities enhances its solubility and reactivity compared to other spiro compounds .
Properties
IUPAC Name |
ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-2-17-11(16)9-8-14-10(15)7-12(9)3-5-13-6-4-12;/h9,13H,2-8H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOWLCQUJHCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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